molecular formula C11H18N2 B8760456 1,2-Benzenediamine, 4-methyl-N2-(2-methylpropyl)-

1,2-Benzenediamine, 4-methyl-N2-(2-methylpropyl)-

Cat. No. B8760456
M. Wt: 178.27 g/mol
InChI Key: YCKBIJLZEPMIML-UHFFFAOYSA-N
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Patent
US07384967B2

Procedure details

2-Isobutylamino-4-methyl-aniline (0.61 g, 69%) was prepared from isobutylamine (0.73 g, 10.0 mmol) and 3-fluoro-4-nitrotoluene (0.77 g, 5.0 mmol) following the general procedure W. 1-(2-Isobutylamino-4-methyl-phenyl)-3-thiazol-2-yl-urea (196 mg, 65%) was prepared from 2-Isobutylamino-4-methyl-aniline (178 mg, 1.0 mmol) and 2-aminothiazole (100 mg, 1.0 mmol) following the general procedure D.
Quantity
0.73 g
Type
reactant
Reaction Step One
Quantity
0.77 g
Type
reactant
Reaction Step One
Quantity
178 mg
Type
reactant
Reaction Step Two
Quantity
100 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:5])[CH:2](C)C.FC1C=C(C)C=CC=1[N+]([O-])=[O:14].[CH2:17]([NH:21][C:22]1[CH:28]=[C:27]([CH3:29])[CH:26]=[CH:25][C:23]=1[NH2:24])[CH:18]([CH3:20])[CH3:19].N[C:31]1[S:32]C=[CH:34][N:35]=1>>[CH2:17]([NH:21][C:22]1[CH:28]=[C:27]([CH3:29])[CH:26]=[CH:25][C:23]=1[NH2:24])[CH:18]([CH3:20])[CH3:19].[CH2:17]([NH:21][C:22]1[CH:28]=[C:27]([CH3:29])[CH:26]=[CH:25][C:23]=1[NH:24][C:34]([NH:35][C:31]1[S:32][CH:2]=[CH:1][N:5]=1)=[O:14])[CH:18]([CH3:20])[CH3:19]

Inputs

Step One
Name
Quantity
0.73 g
Type
reactant
Smiles
C(C(C)C)N
Name
Quantity
0.77 g
Type
reactant
Smiles
FC=1C=C(C=CC1[N+](=O)[O-])C
Step Two
Name
Quantity
178 mg
Type
reactant
Smiles
C(C(C)C)NC1=C(N)C=CC(=C1)C
Name
Quantity
100 mg
Type
reactant
Smiles
NC=1SC=CN1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C(C)C)NC1=C(N)C=CC(=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.61 g
YIELD: PERCENTYIELD 69%
Name
Type
product
Smiles
C(C(C)C)NC1=C(C=CC(=C1)C)NC(=O)NC=1SC=CN1
Measurements
Type Value Analysis
AMOUNT: MASS 196 mg
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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